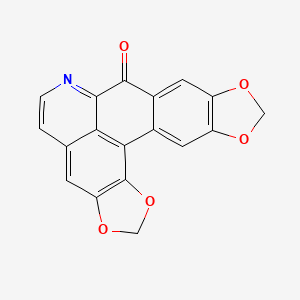
Cassameridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cassameridine is an oxoaporphine alkaloid that is 7H-dibenzo[de,g]quinolin-7-one which is substituted by methylenedioxy grups at the 1,2 and 9,10 positions. Compared with liriodenine, which lacks the 9,10-methylenedioxy group, this compound displays only moderate antifungal activity. It has a role as a plant metabolite. It is an organic heterohexacyclic compound, a cyclic acetal, a cyclic ketone, an organonitrogen heterocyclic compound and an oxoaporphine alkaloid.
Aplicaciones Científicas De Investigación
Antiviral Properties
Recent studies have highlighted cassameridine's potential as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19. In a virtual screening study involving 124 phytochemical compounds from the Lauraceae family, this compound was identified as one of the most promising candidates with a docking score of -9.3 kcal/mol against the main protease (Mpro) of SARS-CoV-2. This suggests strong binding affinity, which is critical for inhibiting viral replication .
Binding Interactions
The interactions between this compound and SARS-CoV-2 Mpro were characterized by:
- Hydrogen Bonds : Two significant hydrogen bonds were formed with residues Gly 143 and Glu 166.
- π-π Stacking : Interaction with residue His 41 was noted, enhancing the stability of the complex .
Traditional Medicinal Uses
This compound has been utilized in traditional medicine for various ailments. It is reported to treat conditions such as:
These traditional uses underscore its historical significance in herbal medicine and warrant further scientific investigation to validate these claims.
Phytochemical Research
As a phytochemical compound, this compound contributes to the understanding of plant-based therapies. Its structural characteristics and biological activities are of interest in:
- Natural Product Chemistry : Investigating the chemical properties and potential modifications to enhance efficacy.
- Pharmacognosy : Studying its effects on human health and potential applications in drug development.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the efficacy of this compound in various experimental setups:
Propiedades
Fórmula molecular |
C18H9NO5 |
|---|---|
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(23),2,4(8),9,12,14,16,18(22)-octaen-11-one |
InChI |
InChI=1S/C18H9NO5/c20-17-10-5-12-11(21-6-22-12)4-9(10)15-14-8(1-2-19-16(14)17)3-13-18(15)24-7-23-13/h1-5H,6-7H2 |
Clave InChI |
ANNPRBPTCAXMQI-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C4=C5C(=CC6=C4OCO6)C=CN=C5C3=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















